molecular formula C12H10FNO2 B1363368 ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate

ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate

Cat. No. B1363368
M. Wt: 219.21 g/mol
InChI Key: KRAONHPSLKXRMO-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6+

InChI Key

KRAONHPSLKXRMO-UXBLZVDNSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)F)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)F)C#N

solubility

28.6 [ug/mL]

Origin of Product

United States

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